molecular formula C12H16N4S B7538443 N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine

N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine

Cat. No. B7538443
M. Wt: 248.35 g/mol
InChI Key: WNXPRLHEOFLIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine, also known as TET or TET-1,2-diamine, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. TET is a synthetic compound that is structurally similar to natural substances found in the human body.

Scientific Research Applications

N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine has been shown to have a wide range of potential applications in scientific research. One of the most promising uses of N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine has been shown to be highly sensitive and selective for the detection of ROS, making it a valuable tool for studying oxidative stress in biological systems.
Another potential application of N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine is as a chemical tool for the study of protein-protein interactions. N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine can be used to label specific amino acid residues in proteins, allowing for the identification of protein-protein interactions and the study of protein function.

Mechanism of Action

The mechanism of action of N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine is not fully understood, but it is believed to involve the formation of a covalent bond between N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine and the target molecule. This covalent bond can lead to changes in the structure and function of the target molecule, allowing for the study of biological processes.
Biochemical and Physiological Effects:
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine has been shown to have minimal toxicity and is well-tolerated in living cells. It has been shown to be stable under a wide range of conditions, making it a valuable tool for studying biological processes in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine is its high sensitivity and selectivity for the detection of ROS. It is also a relatively small molecule, making it easy to introduce into biological systems. However, N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine does have some limitations, including its potential to react with other molecules in biological systems and its limited ability to penetrate cell membranes.

Future Directions

There are several future directions for research on N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine. One area of interest is the development of new fluorescent probes based on the N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine structure. These probes could be used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and gene expression.
Another area of interest is the development of new methods for introducing N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine into living cells. This could involve the use of nanoparticles or other delivery systems to improve the efficiency of N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine uptake.
Overall, N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine is a promising tool for scientific research with potential applications in a wide range of fields, including biochemistry, cell biology, and medicine. Further research is needed to fully understand the mechanism of action of N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine and to develop new applications for this important molecule.

Synthesis Methods

The synthesis of N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine involves a multi-step process that starts with the reaction of 2,4-diaminobenzenethiol with 2,3-dichloroquinoxaline in the presence of a base. The resulting intermediate is then reacted with ethylenediamine to form N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine. The final product is purified using column chromatography to obtain a high purity compound suitable for scientific research.

properties

IUPAC Name

N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c13-5-6-14-11-10-8-3-1-2-4-9(8)17-12(10)16-7-15-11/h7H,1-6,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXPRLHEOFLIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.